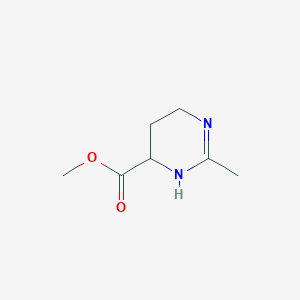
Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the Biginelli reaction, which involves the reaction of β-ketoesters, aromatic aldehydes, and urea or thiourea in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield partially or fully reduced pyrimidine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives.
科学的研究の応用
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
作用機序
The mechanism of action of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in studies .
類似化合物との比較
Similar Compounds
2-Methyl-1,4,5,6-tetrahydropyrimidine: A similar compound with a simpler structure.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with different substituents on the pyrimidine ring.
Uniqueness
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.
生物活性
Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate, also known by its CAS number 96702-03-3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.
The molecular formula of this compound is C6H10N2O2 with a molecular weight of 142.16 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 142.16 g/mol |
| Solubility | Very soluble in water |
| Log P (Octanol-Water) | -0.79 to -2.36 |
| Bioavailability Score | 0.55 |
| GI Absorption | High |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
| A. flavus | 64 |
| A. niger | 64 |
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown activity against various cancer cell lines such as MDA-MB453 and MCF-7. The compound's IC50 values were reported as follows:
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB453 | 29.1 |
| MCF-7 | 15.3 |
| A549 | 12.0 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. It exhibited significant free radical scavenging ability in assays such as DPPH and ABTS.
Table 3: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH | 18.33 ± 0.04 |
| ABTS | 28.23 ± 0.06 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria . The results indicated a promising potential for development into an antimicrobial agent.
- Anticancer Investigations : Research published in MDPI highlighted the structure-activity relationship of pyrimidine derivatives where methyl substitution significantly enhanced anticancer activity against breast cancer cell lines .
- Antioxidant Mechanism : The antioxidant activity was attributed to the ability of the compound to donate electrons to free radicals effectively neutralizing them .
特性
CAS番号 |
226247-00-3 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
methyl 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h6H,3-4H2,1-2H3,(H,8,9) |
InChIキー |
DQBNBFWGRZJQLR-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCC(N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















